molecular formula C18H25N5O8PS2- B1262537 (R)-lipoyl-AMP(1-)

(R)-lipoyl-AMP(1-)

Cat. No. B1262537
M. Wt: 534.5 g/mol
InChI Key: QWEGOCJRZOKSOE-ADUAKINBSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-lipoyl-AMP(1-) is a lipoyl-AMP(1-) obtained by deprotonation of the phosphate OH group of (R)-lipoyl-AMP;  major species at pH 7.3. It is a conjugate base of a (R)-lipoyl-AMP.

Scientific Research Applications

Enzyme Catalysis and Protein Modification

  • Lipoyl-AMPN epsilon-lysine lipolytransferase activity

    This enzyme catalyzes the transfer of the lipoyl group from lipoyl-AMP to a lysine residue of specific enzyme proteins, as observed in bovine liver mitochondria (Fujiwara et al., 1994).

  • Crystal structure analysis for reaction mechanisms

    The crystal structure of bovine lipoyltransferase with lipoyl-AMP has been determined, providing insights into the reaction mechanism at the atomic level (Fujiwara et al., 2007).

  • Protein lipoylation kinetics

    The reaction cascade of H protein lipoylation catalyzed by lipoate–protein ligase A was studied to understand the kinetics of protein lipoylation (Zhang et al., 2020).

Lipoic Acid Metabolism and Pathogen Adaptation

  • Role in microbial pathogens: Lipoic acid metabolism, involving lipoyl-AMP, plays a role in bacterial, fungal, and protozoan pathogens, affecting pathogenesis and virulence (Spalding & Prigge, 2010).

Antimicrobial Peptide Interactions

  • AMP-lipid interactions: The orientations of antimicrobial peptides (AMPs) in lipid bilayers, which are related to their antimicrobial activity, can be influenced by compounds like lipoyl-AMP (Yang, Ramamoorthy, & Chen, 2011).

Redox Regulation and Cell Signaling

  • Impact on cellular redox status: Lipoic acid, related to lipoyl-AMP, is a modulator of cell redox status and plays a role in cell signaling and transcription factors (Packer & Cadenas, 2010).

Molecular Cloning and Gene Expression

  • Molecular cloning of lipoyltransferase gene: Cloning and expression studies of the gene encoding lipoyltransferase, which is involved in lipoylation reactions using lipoyl-AMP, have been conducted (Fujiwara et al., 1997).

Antioxidant Properties

  • Lipoic acid as an antioxidant: Studies on lipoic acid, which is interrelated with lipoyl-AMP, have highlighted its multifunctional antioxidant properties (Bast & Haenen, 2003).

Bio-Based Production in Yeast

  • Metabolic engineering in yeast: Research has been conducted on metabolic engineering for the bio-based production of free R-lipoic acid, which is related to lipoyl-AMP, in yeast mitochondria (Chen, Foo, Ling, & Chang, 2020).

properties

Product Name

(R)-lipoyl-AMP(1-)

Molecular Formula

C18H25N5O8PS2-

Molecular Weight

534.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 5-[(3R)-dithiolan-3-yl]pentanoyl phosphate

InChI

InChI=1S/C18H26N5O8PS2/c19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)11(30-18)7-29-32(27,28)31-12(24)4-2-1-3-10-5-6-33-34-10/h8-11,14-15,18,25-26H,1-7H2,(H,27,28)(H2,19,20,21)/p-1/t10-,11-,14-,15-,18-/m1/s1

InChI Key

QWEGOCJRZOKSOE-ADUAKINBSA-M

Isomeric SMILES

C1CSS[C@@H]1CCCCC(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O

Canonical SMILES

C1CSSC1CCCCC(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-lipoyl-AMP(1-)
Reactant of Route 2
Reactant of Route 2
(R)-lipoyl-AMP(1-)
Reactant of Route 3
Reactant of Route 3
(R)-lipoyl-AMP(1-)
Reactant of Route 4
Reactant of Route 4
(R)-lipoyl-AMP(1-)
Reactant of Route 5
(R)-lipoyl-AMP(1-)
Reactant of Route 6
(R)-lipoyl-AMP(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.